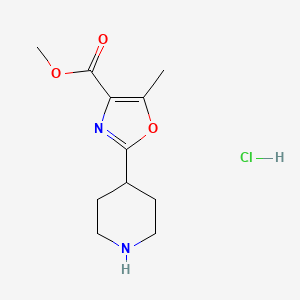

Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an oxazole ring, and a carboxylate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves esterification to introduce the carboxylate group and subsequent conversion to the hydrochloride salt for stability.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

5-methyl-2-piperidin-4-yl-1,3-benzoxazole: Similar in structure but with a benzoxazole ring instead of an oxazole ring.

2-(piperidin-4-yl)-1,3-oxazole: Lacks the methyl and carboxylate groups, making it less complex.

Uniqueness

Methyl5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylatehydrochloride is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Biological Activity

Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine moiety attached to an oxazole ring, which plays a crucial role in its biological activity. The synthesis typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride, yielding various regioisomeric products, including methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, which can be further modified to obtain the desired hydrochloride form .

Structural Formula

The structural formula of methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride can be represented as follows:

Synthesis Pathway

A simplified synthesis pathway includes:

- Formation of β-enamino ketoester : A key precursor for the oxazole formation.

- Cyclization and functionalization : Involves the introduction of piperidine and carboxylate groups.

The biological activity of methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxazole ring is known to enhance binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies show that derivatives of oxazole compounds possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through modulation of signaling pathways.

- Neuroprotective Effects : Compounds with piperidine moieties have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines showed that certain derivatives led to a reduction in cell viability by approximately 50% at concentrations of 20 µM after 48 hours .

- Neuroprotective Assays : Research involving neuronal cell cultures indicated that treatment with this compound resulted in decreased apoptosis markers under oxidative stress conditions .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | 10 - 25 |

| Anticancer | Human cancer cell lines | Reduction in cell viability | 20 |

| Neuroprotection | Neuronal cell cultures | Decreased apoptosis markers | Not specified |

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of β-enamino | β-enamino ketoester + hydroxylamine HCl | 75 |

| Cyclization | Heating under reflux | 85 |

Properties

Molecular Formula |

C11H17ClN2O3 |

|---|---|

Molecular Weight |

260.72 g/mol |

IUPAC Name |

methyl 5-methyl-2-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8;/h8,12H,3-6H2,1-2H3;1H |

InChI Key |

SHHOMONAFZNEPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2CCNCC2)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.